ERAP1-IN-1

Description

Properties

IUPAC Name |

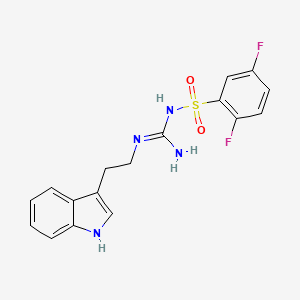

4-methoxy-3-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-12-14(20(21,22)23)6-7-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYXAJZYGMHQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ERAP1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, playing a pivotal role in the adaptive immune response by trimming peptide precursors for loading onto Major Histocompatibility Complex (MHC) class I molecules. Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of ERAP1-IN-1, a selective small-molecule modulator of ERAP1. This compound exhibits a unique dual-activity profile, acting as a competitive inhibitor of the hydrolysis of physiologically relevant nonamer peptides while allosterically activating the cleavage of small, fluorogenic substrates. This document details the quantitative biochemical and cellular data for this compound, provides comprehensive experimental protocols for its characterization, and visualizes its mechanism and relevant biological pathways.

Core Mechanism of Action

This compound, systematically named 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid, is a selective inhibitor of the endoplasmic reticulum aminopeptidase 1 (ERAP1).[1] Its mechanism of action is multifaceted and substrate-dependent, a key characteristic for a modulator of an enzyme with diverse physiological substrates.

The primary therapeutic potential of this compound stems from its ability to competitively inhibit the trimming of longer peptide substrates (e.g., nonamers) that are destined for presentation by MHC class I molecules.[1][2] This inhibition is crucial as it alters the peptidome presented to cytotoxic T-lymphocytes, a mechanism that can be harnessed to either reduce the presentation of autoantigens in autoimmune diseases or to modify the tumor cell surface to enhance immunogenicity in cancer.

Conversely, when ERAP1 is presented with small, synthetic fluorogenic or chromogenic substrates, this compound acts as an allosteric activator .[1][2] This dual-activity profile suggests that this compound binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that differentially affects the processing of different substrate classes. This allosteric binding is thought to stabilize a "closed" conformation of ERAP1.[2]

Quantitative Data

The following tables summarize the key quantitative parameters defining the activity of this compound against human ERAP1. The data is compiled from the primary publication by Maben et al. (2019).[1]

Table 1: Inhibitory and Activatory Potency of this compound

| Parameter | Substrate | Value (μM) | Assay Type |

| IC50 | Nonamer Peptide (WRCYEKMAL) | 5.3 | Biochemical (Peptide Hydrolysis) |

| AC50 | L-AMC (Leucine-7-amido-4-methylcoumarin) | 4.1 | Biochemical (Fluorogenic Substrate Hydrolysis) |

| EC50 | Cellular Antigen Presentation | 1.0 | Cell-Based Assay (HeLa cells) |

Table 2: Selectivity of this compound

| Enzyme | Activity | IC50 / AC50 (μM) | Selectivity (fold vs. ERAP1) |

| ERAP1 | Inhibition (Peptide) | 5.3 | - |

| ERAP2 | Inhibition | >200 | >37 |

| IRAP | Inhibition | >200 | >37 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical Assay: ERAP1 Peptide Hydrolysis (Inhibition)

This assay quantifies the ability of this compound to inhibit the cleavage of a physiologically relevant nonamer peptide by ERAP1.

-

Reagents:

-

Recombinant human ERAP1

-

Substrate: Nonamer peptide (e.g., WRCYEKMAL)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

MALDI-TOF mass spectrometry matrix (e.g., α-cyano-4-hydroxycinnamic acid)

-

-

Procedure:

-

Prepare a reaction mixture containing ERAP1 in assay buffer.

-

Add this compound at various concentrations (typically a serial dilution). A DMSO control is run in parallel.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding the nonamer peptide substrate.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding an acid (e.g., 1% trifluoroacetic acid).

-

Analyze the reaction products by MALDI-TOF mass spectrometry to quantify the amount of cleaved and uncleaved peptide.

-

Calculate the percent inhibition at each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

-

Biochemical Assay: ERAP1 Fluorogenic Substrate Hydrolysis (Activation)

This assay measures the allosteric activation of ERAP1 by this compound using a small fluorogenic substrate.

-

Reagents:

-

Recombinant human ERAP1

-

Substrate: Leucine-7-amido-4-methylcoumarin (L-AMC)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing ERAP1 in assay buffer.

-

Add this compound at various concentrations. A DMSO control is included.

-

Initiate the reaction by adding L-AMC.

-

Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to enzyme activity.

-

Calculate the fold activation at each concentration of this compound relative to the basal activity in the DMSO control.

-

Determine the AC50 (concentration for half-maximal activation) value from the dose-response curve.

-

Cell-Based Assay: Inhibition of Antigen Presentation

This assay evaluates the effect of this compound on the processing and presentation of a model antigen in a cellular context.

-

Cell Line:

-

HeLa cells expressing a model antigen construct (e.g., a fusion protein that releases an N-terminally extended peptide epitope upon proteasomal degradation).

-

-

Reagents:

-

This compound (dissolved in DMSO)

-

Cell culture medium

-

Antibodies for flow cytometry (e.g., anti-MHC class I)

-

-

Procedure:

-

Seed HeLa cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24-48 hours).

-

Harvest the cells and stain them with a fluorescently labeled antibody that recognizes the specific peptide-MHC class I complex on the cell surface.

-

Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of antigen presentation.

-

Calculate the percent inhibition of antigen presentation at each concentration of this compound compared to the DMSO control.

-

Determine the EC50 value from the dose-response curve.

-

Visualizations

Signaling and Mechanistic Pathways

Caption: Role of ERAP1 in MHC Class I Antigen Presentation.

Caption: Dual Mechanism of Action of this compound.

Experimental Workflows

Caption: Workflow for Peptide Hydrolysis Inhibition Assay.

Caption: Workflow for Cellular Antigen Presentation Assay.

References

The Role of ERAP1-IN-1 in Antigen Processing: A Technical Guide

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc metallopeptidase residing in the endoplasmic reticulum that plays a pivotal role in the adaptive immune response.[1][2] Its primary function is to trim the N-terminus of antigenic peptide precursors to an optimal length of 8-10 amino acids, a prerequisite for stable binding to Major Histocompatibility Complex (MHC) class I molecules.[2][3][4] This "molecular ruler" mechanism ensures the presentation of a specific peptide repertoire on the cell surface for surveillance by CD8+ T cells.[2][5] Dysregulation of ERAP1 activity is associated with various autoimmune diseases, such as ankylosing spondylitis, and is also implicated in cancer immunity.[1][6][7] Consequently, ERAP1 has emerged as a promising therapeutic target.

ERAP1-IN-1 is a novel small molecule that modulates ERAP1 activity.[1][8] It exhibits a unique dual mechanism of action, acting as an allosteric activator of the hydrolysis of small fluorogenic substrates while competitively inhibiting the trimming of longer, physiologically relevant nonamer peptides.[1][9] This technical guide provides an in-depth overview of the role of this compound in antigen processing, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Core Mechanism of ERAP1 and Modulation by this compound

ERAP1's function is integral to the final stages of the MHC class I antigen presentation pathway. Following the proteasomal degradation of cytosolic and nuclear proteins, the resulting peptides are translocated into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[10] Within the ER, ERAP1, and its homolog ERAP2, further process these peptides.[10] ERAP1 can either generate the final antigenic epitope by trimming N-terminally extended precursors or destroy potential epitopes by excessive trimming.[11] The resulting mature peptides are then loaded onto MHC class I molecules, which subsequently traffic to the cell surface to present the antigenic cargo to cytotoxic T lymphocytes.

This compound intervenes in this process by specifically inhibiting the peptide trimming function of ERAP1.[12][13] This leads to an alteration of the immunopeptidome, the collection of peptides presented by MHC class I molecules.[14] By preventing the over-trimming or generation of certain peptides, this compound can modulate the immune response. In the context of cancer, this can lead to the presentation of novel tumor-associated neoantigens, potentially enhancing anti-tumor immunity.[15] Conversely, in autoimmune diseases, inhibiting ERAP1 may prevent the generation of pathogenic self-peptides.[15]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound and related compounds from the literature.

| Compound | Target | Assay Type | Substrate | IC50 / EC50 | Notes | Reference |

| This compound (Compound 3) | ERAP1 | Enzymatic Inhibition | Nonamer peptide | 2.5 µM | Competitively inhibits trimming of physiological substrates. | [1] |

| This compound (Compound 3) | ERAP1 | Enzymatic Activation | L-AMC (fluorogenic) | 1.8 µM (EC50) | Allosterically activates hydrolysis of small substrates. | [1] |

| Compound 2 | ERAP1 | Enzymatic Inhibition | L-AMC (fluorogenic) | 1.1 µM | Competitive inhibitor. | [1] |

| Compound 1 | ERAP1 | Enzymatic Inhibition | L-AMC (fluorogenic) | 0.7 µM | Competitive inhibitor. | [1] |

Experimental Protocols

ERAP1 Enzymatic Activity Assay

This protocol is used to determine the inhibitory or activating effect of compounds on ERAP1's enzymatic activity using a fluorogenic substrate.

Materials:

-

Recombinant human ERAP1

-

Leucine-7-amido-4-methylcoumarin (L-AMC) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound or other test compounds

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in assay buffer to the desired concentrations.

-

Add a fixed concentration of recombinant ERAP1 to each well of the 384-well plate.

-

Add the diluted this compound or control (DMSO vehicle) to the wells containing ERAP1 and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the L-AMC substrate to each well.

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for a specified duration (e.g., 30 minutes) using a fluorescence plate reader.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.[1]

Cellular Antigen Presentation Assay

This assay assesses the ability of ERAP1 inhibitors to modulate the presentation of a specific antigen on the cell surface.

Materials:

-

Antigen-presenting cells (e.g., HeLa cells)

-

A specific T-cell line or clone that recognizes a known peptide-MHC complex (e.g., B3Z T-cell hybridoma recognizing SIINFEKL-H-2Kb)

-

Ovalbumin or a construct expressing an N-terminally extended version of the SIINFEKL peptide

-

This compound

-

Cell culture medium and supplements

-

Luciferase assay reagent (if using a reporter T-cell line)

-

Luminometer

Procedure:

-

Seed the antigen-presenting cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).

-

Transfect or transduce the cells with the ovalbumin-expressing construct.

-

After an appropriate incubation period to allow for antigen processing and presentation (e.g., 24 hours), wash the cells.

-

Co-culture the antigen-presenting cells with the specific T-cell line for 16-24 hours.

-

Measure T-cell activation. For reporter lines like B3Z, this can be done by lysing the cells and measuring the activity of a reporter gene product (e.g., luciferase) using a luminometer.

-

Analyze the data to determine the effect of this compound on antigen presentation.[1]

Immunopeptidomics Analysis

This protocol outlines the steps to identify and quantify the repertoire of peptides presented by MHC class I molecules following treatment with an ERAP1 inhibitor.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma)

-

This compound

-

Antibodies specific for MHC class I molecules (e.g., W6/32)

-

Protein A/G beads

-

Lysis buffer

-

Acid for peptide elution (e.g., trifluoroacetic acid)

-

Solid-phase extraction (SPE) columns for peptide cleanup

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Culture the cancer cells in the presence or absence of this compound for a defined period.

-

Harvest and lyse the cells.

-

Perform immunoprecipitation of MHC class I-peptide complexes using specific antibodies coupled to Protein A/G beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound peptides from the MHC class I molecules using an acidic solution.

-

Separate the peptides from the MHC heavy and light chains by filtration or centrifugation.

-

Desalt and concentrate the eluted peptides using SPE columns.

-

Analyze the peptide repertoire by LC-MS/MS.

-

Identify the peptide sequences and quantify their abundance using specialized bioinformatics software. Compare the immunopeptidomes of treated versus untreated cells to identify changes induced by this compound.[16][17]

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Processing Pathway and this compound Inhibition

References

- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERAP1 - Wikipedia [en.wikipedia.org]

- 3. ERAP1 enzyme-mediated trimming and structural analyses of MHC I-bound precursor peptides yield novel insights into antigen processing and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of polymorphic ERAP1 in autoinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of ERAP1 in autoinflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - American Chemical Society - Figshare [acs.figshare.com]

- 9. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]

- 10. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound - Immunomart [immunomart.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]

- 16. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

ERAP1-IN-1: A Deep Dive into its Allosteric and Competitive Inhibition Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. This process is essential for the immune system's ability to recognize and eliminate infected or malignant cells. Given its pivotal role, ERAP1 has emerged as a promising therapeutic target for modulating immune responses in cancer and autoimmune diseases. ERAP1-IN-1, a potent and selective inhibitor of ERAP1, has garnered significant interest for its complex and substrate-dependent mechanism of action. This technical guide provides a comprehensive overview of the allosteric and competitive inhibition of ERAP1 by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.

The Dual Inhibitory Mechanism of this compound

This compound, chemically known as 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid, exhibits a fascinating dual mechanism of action that is dependent on the nature of the ERAP1 substrate.

Allosteric Activation with Small Fluorogenic Substrates

When ERAP1 activity is assayed using small, synthetic fluorogenic substrates such as Leucine-7-amido-4-methylcoumarin (L-AMC), this compound acts as an allosteric activator . This activation is thought to occur through binding to a regulatory site on ERAP1, distinct from the active site. This binding induces a conformational change in the enzyme, shifting it to a more active state and enhancing the hydrolysis of these small substrates.

Competitive Inhibition with Physiologically Relevant Peptide Substrates

In contrast, when ERAP1 is presented with longer, more physiologically relevant nonamer peptide substrates, this compound functions as a competitive inhibitor .[1] This suggests that in the context of its natural function of trimming antigenic peptide precursors, this compound competes with the peptide substrate for binding to the enzyme. This competitive inhibition is the therapeutically relevant mechanism of action, as it directly impacts the generation of peptides for MHC class I presentation.

Quantitative Data on this compound Inhibition

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC_50 | 5.3 µM | ERAP1 inhibition (peptide substrate) | [2] |

| IC_50 | >200 µM | ERAP2 inhibition | [2] |

| K_i | 51.7 ± 4.3 µM | Competitive inhibition model | [1] |

| Cellular EC_50 | ~1 µM | Inhibition of antigen presentation in HeLa cells | [3] |

Table 1: Inhibitory Potency of this compound

| Substrate | This compound Effect | Description | Reference |

| L-AMC (fluorogenic) | Allosteric Activator | Enhances hydrolysis of small, non-physiological substrates. | [1] |

| Nonamer peptide | Competitive Inhibitor | Inhibits trimming of physiologically relevant peptide substrates. | [1] |

Table 2: Substrate-Dependent Mechanism of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

ERAP1 Enzyme Inhibition Assay (Fluorogenic Substrate)

This assay is used to assess the allosteric activation of ERAP1 by this compound using a small fluorogenic substrate.

Materials:

-

Recombinant human ERAP1

-

Leucine-7-amido-4-methylcoumarin (L-AMC) substrate

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add a defined amount of recombinant ERAP1 to each well.

-

Add the diluted this compound to the wells.

-

Initiate the reaction by adding a final concentration of L-AMC (e.g., 10 µM).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Data is normalized to a DMSO control, and AC50 (concentration for half-maximal activation) values are calculated.

ERAP1 Peptide Hydrolysis Inhibition Assay (LC-MS)

This assay determines the competitive inhibition of ERAP1 by this compound using a physiologically relevant peptide substrate.

Materials:

-

Recombinant human ERAP1

-

Nonamer peptide substrate (e.g., a known ERAP1 substrate)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

LC-MS system

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In microcentrifuge tubes, pre-incubate recombinant ERAP1 with the diluted this compound for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the nonamer peptide substrate to a final concentration (e.g., 10 µM).

-

Incubate the reaction at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding an acid (e.g., 1% trifluoroacetic acid).

-

Analyze the samples by LC-MS to quantify the amount of uncleaved substrate and cleaved product.

-

Calculate the rate of hydrolysis at each inhibitor concentration to determine the IC50 value.

Cellular Antigen Presentation Assay

This assay evaluates the ability of this compound to inhibit the processing and presentation of a specific T-cell epitope in a cellular context.

Materials:

-

A suitable cell line (e.g., HeLa cells)

-

A construct expressing a precursor of a known T-cell epitope that requires ERAP1 trimming

-

This compound

-

T-cells specific for the processed epitope, engineered to express a reporter (e.g., LacZ)

-

Cell culture medium and supplements

-

Flow cytometer or plate reader for reporter assay

Procedure:

-

Seed the chosen cell line in a 96-well plate and allow them to adhere.

-

Transfect or transduce the cells with the epitope precursor construct.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 24 hours).

-

Co-culture the treated cells with the specific T-cells for another period (e.g., 18-24 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., by adding a colorimetric substrate for LacZ).

-

A decrease in reporter activity indicates inhibition of antigen presentation.

-

Calculate the EC50 value based on the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

Caption: ERAP1's role in the MHC Class I antigen presentation pathway and the point of inhibition by this compound.

Caption: General experimental workflow for characterizing this compound.

Caption: Logical relationship of this compound's dual mechanism of action.

Conclusion

This compound stands out as a remarkable tool compound and a potential therapeutic lead due to its complex, substrate-dependent inhibition of ERAP1. Its ability to allosterically activate the enzyme towards small substrates while competitively inhibiting the processing of physiologically relevant peptides highlights the intricate regulatory mechanisms of ERAP1. This guide provides a foundational understanding for researchers in immunology and drug discovery, offering the necessary data and methodologies to further investigate the therapeutic potential of modulating ERAP1 activity. The continued study of compounds like this compound will undoubtedly shed more light on the nuanced role of antigen processing in health and disease.

References

- 1. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]

- 2. The ERAP1 active site cannot productively access the N-terminus of antigenic peptide precursors stably bound onto MHC class I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Effects of ERAP1 Inhibition on the Cellular Immunopeptidome

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway. By trimming N-terminally extended peptide precursors, ERAP1 shapes the final repertoire of epitopes presented on the cell surface to cytotoxic T lymphocytes.[1] The modulation of ERAP1 activity with specific inhibitors, such as the potent and selective compound here referred to as ERAP1-IN-1, represents a promising therapeutic strategy for enhancing the immunogenicity of cancer cells.[2][3] This document provides a comprehensive technical overview of the mechanism of action of ERAP1 inhibitors, their quantitative impact on the immunopeptidome, and detailed protocols for assessing these effects experimentally.

ERAP1's Role in Antigen Processing and Mechanism of Inhibition

ERAP1 resides in the endoplasmic reticulum and is responsible for the final trimming of peptide antigens before they are loaded onto MHC class I molecules.[4] The enzyme often functions as a "molecular ruler," preferentially processing peptides of 9-16 amino acids to the optimal 8-10 residue length for MHC-I binding.[5] However, this process can also destroy potential epitopes by over-trimming them.[6]

ERAP1 inhibitors, such as this compound, are small molecules designed to block the enzyme's catalytic activity.[7] This inhibition leads to a significant alteration of the peptide repertoire presented by cancer cells. The primary consequence is an accumulation of N-terminally extended peptides that would otherwise be trimmed, leading to the presentation of a novel set of surface epitopes.[2][8] This remodeled immunopeptidome can trigger new T-cell responses, making cancer cells more visible to the immune system.[1]

Quantitative Effects of this compound on the Immunopeptidome

Treatment of cancer cells with a potent ERAP1 inhibitor induces significant qualitative and quantitative shifts in the MHC-I peptidome. Studies on the A375 melanoma cell line provide a clear model for these effects.[2][6]

Global Peptidome Alterations

Inhibition of ERAP1 reprograms a substantial portion of the presented peptide repertoire. While total MHC-I surface expression often remains unchanged, the composition of the peptides they carry is significantly modified.[1][2]

| Parameter | Control (DMSO) | This compound Treated | Fold Change / % Altered | Reference |

| Total Identified Peptides | ~3200 | ~3200 | ~50% of peptides altered | [2] |

| Peptides with Altered Presentation | N/A | ~1600 | ~50% | [2] |

| High-Affinity Binders Altered | N/A | ~33% | ~33% | [2][6] |

Table 1. Summary of global immunopeptidome changes in A375 melanoma cells following treatment with an ERAP1 inhibitor.

Peptide Length Distribution

A key consequence of blocking ERAP1's trimming function is a shift in the length of presented peptides. The inhibitor-treated cells show an increased presentation of longer peptides (10-14 amino acids) and a corresponding decrease in the canonical 8-9mer peptides.

| Peptide Length (amino acids) | Control (% of Peptidome) | This compound Treated (% of Peptidome) | Change | Reference |

| 8 | ~25% | ~15% | Decrease | [2][6] |

| 9 | ~40% | ~30% | Decrease | [2][6] |

| 10 | ~15% | ~20% | Increase | [2][6] |

| 11 | ~8% | ~15% | Increase | [2][6] |

| 12 | ~5% | ~10% | Increase | [2][6] |

| >12 | ~7% | ~10% | Increase | [2][6] |

Table 2. Alteration of presented peptide length distribution in A375 cells. Data is approximated from published histograms.

MHC-I Binding Affinity

Surprisingly, rather than diminishing the quality of the immunopeptidome, ERAP1 inhibition can enhance the overall predicted binding affinity of presented peptides. This is achieved by reducing the presentation of sub-optimal long peptides and increasing the presentation of many high-affinity 9-12mers, suggesting that in some cellular contexts, ERAP1's baseline activity is destructive to a pool of strong epitopes.[2]

Experimental Protocols

The following section details a standard workflow for the quantitative analysis of the immunopeptidome following treatment with this compound.

Cell Culture and Inhibitor Treatment

-

Culture Cells: Culture A375 melanoma cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin at 37°C, 5% CO2.[9]

-

Treatment: Treat cells with 10 µM of this compound (or equivalent inhibitor) dissolved in DMSO. Use a corresponding concentration of DMSO (e.g., 0.1%) as a vehicle control.[9]

-

Incubation: Continue treatment for 6 days to allow for protein turnover and presentation of the altered peptidome. Refresh the medium with the inhibitor once during this period.[9]

-

Harvesting: Harvest a minimum of 1x10⁸ cells per condition to ensure sufficient peptide yield. Wash cells with cold PBS and store cell pellets at -80°C.

MHC-I Immunoprecipitation and Peptide Elution

-

Antibody Column Preparation: Covalently couple 10-20 mg of pan-MHC class I antibody (clone W6/32) to 1 mL of Protein A or G Sepharose beads.[10][11]

-

Cell Lysis: Lyse cell pellets on ice in a buffer containing a non-ionic detergent (e.g., 0.5% CHAPS or 1% NP-40), protease inhibitors, and 150 mM NaCl in a Tris buffer (pH 8.0).[12][13]

-

Lysate Clarification: Centrifuge the lysate at ~20,000 x g for 20 minutes at 4°C to pellet cellular debris.[12]

-

Immunoprecipitation: Pass the clarified supernatant over the W6/32-coupled affinity column to capture MHC-I complexes. This can be done overnight at 4°C.[10]

-

Washing: Wash the column extensively with a series of buffers to remove non-specifically bound proteins. This typically includes low salt buffer, high salt buffer (e.g., 450 mM NaCl), and a final wash with a salt-free buffer.[10]

-

Peptide Elution: Elute the bound peptides from the MHC-I molecules by passing a small volume of 10% acetic acid or 0.2% trifluoroacetic acid (TFA) over the column.[10][12]

Peptide Cleanup and Mass Spectrometry

-

Separation: Separate the eluted peptides from the larger MHC-I heavy chain and β2-microglobulin using a molecular weight cut-off filter (e.g., 3-10 kDa) or by boiling and subsequent centrifugation.

-

Desalting: Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip. Elute peptides in a solution compatible with mass spectrometry (e.g., 28% acetonitrile, 0.1% TFA).[12]

-

LC-MS/MS Analysis: Analyze the purified peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.[14]

-

Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS/MS spectra.[1]

Data Analysis

-

Peptide Identification: Search the raw MS/MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like MaxQuant, Spectronaut, or a specialized immunopeptidomics pipeline like MHCquant.[1][7] Specify "unspecific" enzyme cleavage to allow for non-tryptic termini.

-

Quantification: Perform label-free quantification (LFQ) to compare the relative abundance of each identified peptide between the inhibitor-treated and control samples.

-

Post-Analysis: Analyze the resulting peptide lists for changes in length distribution, sequence motifs (e.g., using Gibbs clustering), and predicted MHC-I binding affinity (e.g., using NetMHCpan).

Conclusion

The use of potent and selective inhibitors like this compound is a powerful tool for modulating the cellular immunopeptidome. Quantitative immunopeptidomics reveals that inhibition leads to a profound shift in the repertoire of MHC-I presented peptides, characterized by an increase in the presentation of longer, novel epitopes. This remodeling of the cell surface can enhance tumor cell immunogenicity, providing a strong rationale for the clinical development of ERAP1 inhibitors as a novel class of cancer immunotherapy agents. The methodologies outlined in this guide provide a robust framework for researchers to investigate these effects in various cellular contexts.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Editing the immunopeptidome of melanoma cells using a potent inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Editing the immunopeptidome of melanoma cells using a potent inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MHCquant: Automated and Reproducible Data Analysis for Immunopeptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deep Learning-Assisted Analysis of Immunopeptidomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biocompare.com [biocompare.com]

- 12. Immunopeptidomics: Isolation of Mouse and Human MHC Class I- and II-Associated Peptides for Mass Spectrometry Analysis [jove.com]

- 13. biorxiv.org [biorxiv.org]

- 14. optiPRM: A Targeted Immunopeptidomics LC-MS Workflow With Ultra-High Sensitivity for the Detection of Mutation-Derived Tumor Neoepitopes From Limited Input Material - PMC [pmc.ncbi.nlm.nih.gov]

ERAP1-IN-1: A Technical Guide to its Impact on T-Cell Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, responsible for trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) Class I molecules. The modulation of ERAP1 activity presents a compelling therapeutic strategy for enhancing anti-tumor immunity. This document provides an in-depth technical overview of ERAP1-IN-1, a small molecule inhibitor of ERAP1, and its profound impact on T-cell responses. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction: ERAP1 as a Target in Immuno-Oncology

The immune system's ability to recognize and eliminate malignant cells is dependent on the presentation of tumor-associated antigens (TAAs) by MHC Class I molecules on the cancer cell surface. This process is highly regulated, with ERAP1 playing a pivotal role in shaping the immunopeptidome—the repertoire of peptides presented to CD8+ T-cells.[1][2] ERAP1 can either generate or destroy antigenic epitopes through its N-terminal trimming activity.[3][4] Inhibition of ERAP1 can therefore alter the landscape of presented peptides, leading to the emergence of novel neoantigens and a more robust anti-tumor T-cell response.[1] This has positioned ERAP1 inhibitors as a promising new class of therapeutics in cancer immunotherapy. This compound is a representative small molecule inhibitor that has been instrumental in elucidating the therapeutic potential of targeting this enzyme.

Mechanism of Action of this compound

This compound is an allosteric inhibitor of ERAP1.[5] Unlike competitive inhibitors that bind to the active site, this compound targets a regulatory site on the enzyme.[6] This allosteric inhibition modulates the enzyme's trimming activity, leading to a significant shift in the cellular immunopeptidome. The inhibition of ERAP1's trimming function results in the presentation of a different array of peptides on the cell surface, some of which may be more immunogenic and capable of eliciting a potent T-cell response.[1][7]

Quantitative Data on ERAP1 Inhibitors

The development of potent and selective ERAP1 inhibitors is a key focus of ongoing research. The following tables summarize key quantitative data for this compound and other notable ERAP1 inhibitors.

| Inhibitor | Target | IC50 | Assay Type | Reference |

| This compound (Compound 3) | ERAP1 | 1 µM | Cellular Antigen Presentation Assay (HeLa cells) | [5] |

| Compound 1 | ERAP1 | 9.2 µM | L-AMC Hydrolysis Assay | [8] |

| Compound 2 | ERAP1 | 5.7 µM | L-AMC Hydrolysis Assay | [8] |

| Sulfonamide Compound 5 | ERAP1 | 5.3 µM | Long Peptide Hydrolysis Assay | [9] |

| GRWD5769 | ERAP1 | Not Disclosed | Preclinical Development Candidate | [10] |

Table 1: IC50 Values of Selected ERAP1 Inhibitors. This table provides a comparative overview of the potency of different ERAP1 inhibitors.

| Inhibitor | Concentration | Cell Line | Observed Effect | Reference |

| This compound | 50 µM | Not Specified | Specific inhibition of ERAP1 in a cellular context | [5] |

| Potent ERAP1 Inhibitor | Not Disclosed | A375 Melanoma Cells | Altered presentation of about half of 3204 identified peptides | [7] |

Table 2: Cellular Activity of ERAP1 Inhibitors. This table highlights the effective concentrations of ERAP1 inhibitors used in cellular experiments and their impact on the immunopeptidome.

Impact of ERAP1 Inhibition on T-Cell Responses

Inhibition of ERAP1 has been shown to significantly enhance T-cell responses against cancer cells. The primary mechanisms driving this enhanced immunity are:

-

Alteration of the Immunopeptidome: ERAP1 inhibition leads to the presentation of a novel repertoire of tumor antigens.[1][7] This includes the generation of neoantigens that can be recognized by de novo T-cell populations.[10]

-

Increased T-Cell Infiltration: Treatment with ERAP1 inhibitors has been shown to increase the infiltration of T-cells into the tumor microenvironment.[11]

-

Diversification of the T-Cell Receptor (TCR) Repertoire: The presentation of new antigens leads to the expansion of a more diverse population of tumor-reactive T-cells, as evidenced by TCR repertoire sequencing.[1][11]

-

Enhanced T-Cell Activation: The novel immunopeptidome resulting from ERAP1 inhibition can lead to stronger T-cell activation and effector function. While direct quantitative data for cytokine production with this compound is limited, studies with ERAP1 knockout models show exaggerated innate and adaptive immune responses, including increased cytokine production.[12]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on T-cell responses.

Immunopeptidomics Analysis

Objective: To identify and quantify the repertoire of MHC Class I-bound peptides presented on the surface of cancer cells following treatment with an ERAP1 inhibitor.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., A375 melanoma) are cultured to a sufficient number (typically >1x10^8 cells). Cells are then treated with the ERAP1 inhibitor (e.g., 50 µM this compound) or a vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Lysis and MHC-I Immunoprecipitation: Cells are harvested and lysed in a buffer containing detergents and protease inhibitors. MHC Class I molecules are then immunoprecipitated from the cell lysate using specific antibodies (e.g., W6/32) conjugated to beads.

-

Peptide Elution: The bound peptides are eluted from the MHC-I molecules, typically using a mild acid treatment (e.g., 0.1% trifluoroacetic acid).

-

Peptide Separation and Analysis by LC-MS/MS: The eluted peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting spectra are searched against a protein database to identify the peptide sequences.

-

Data Analysis: The identified peptides from treated and control samples are compared to identify changes in the immunopeptidome. This includes identifying unique peptides, changes in peptide abundance, and alterations in peptide length distribution.[7]

T-Cell Activation and Cytotoxicity Assays

Objective: To assess the ability of ERAP1 inhibitor-treated cancer cells to activate T-cells and to measure the subsequent killing of these cancer cells.

Methodology:

-

Co-culture of Cancer Cells and T-Cells: Cancer cells are treated with the ERAP1 inhibitor or vehicle control. After treatment, the cancer cells are co-cultured with isolated T-cells (either from healthy donors or tumor-infiltrating lymphocytes).

-

T-Cell Activation Measurement:

-

Cytokine Production: After 24-48 hours of co-culture, the supernatant is collected, and the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2) is measured using methods like ELISA or multiplex bead arrays (e.g., Bio-Plex).[13]

-

Flow Cytometry: T-cells are stained with antibodies against activation markers (e.g., CD69, CD25) and analyzed by flow cytometry.

-

-

Cytotoxicity Measurement:

-

Caspase Apoptosis Imaging: A fluorescence-based assay that detects the activation of caspases in target cells, indicating apoptosis.[14]

-

Flow Cytometry-based Cytotoxicity Assay: Target cancer cells are labeled with a fluorescent dye (e.g., CFSE). After co-culture, the percentage of lysed target cells is determined by flow cytometry.[14]

-

T-Cell Receptor (TCR) Repertoire Analysis

Objective: To analyze the diversity and clonal expansion of T-cells responding to ERAP1 inhibitor-treated tumor cells.

Methodology:

-

T-Cell Isolation and RNA Extraction: T-cells are isolated from the co-culture or from tumor tissue. Total RNA is then extracted from the isolated T-cells.

-

Library Preparation: The TCRβ (or TCRα) chain variable regions are amplified from the RNA using 5' RACE (Rapid Amplification of cDNA Ends) and PCR with primers specific for the constant regions. Adapters for next-generation sequencing are then ligated to the amplicons.

-

Next-Generation Sequencing (NGS): The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq or HiSeq).

-

Bioinformatic Analysis: The sequencing data is processed using specialized software (e.g., MiXCR) to:

Visualizations

Signaling and Processing Pathways

Caption: Impact of this compound on the Antigen Presentation Pathway.

Experimental Workflow

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Overview of Strategies for TCR profiling based on next-generation sequencing - CD Genomics [cd-genomics.com]

- 3. T-Cell Receptor Repertoire Analysis with Computational Tools—An Immunologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Analysis of T-Cell Receptor Repertoire Workflow: From T-Cell Isolation to Bioinformatics Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Distinct modulation of cellular immunopeptidome by the allosteric regulatory site of ER aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Editing the immunopeptidome of melanoma cells using a potent inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ERAP1 - Wikipedia [en.wikipedia.org]

- 10. Preclinical data on first-in-class ERAP1 inhibitors presented at SITC [greywolftherapeutics.com]

- 11. 553-first-in-class-inhibitors-of-erap1-alter-the-immunopeptidome-of-cancer-driving-a-differentiated-t-cell-response-leading-to-tumor-growth-inhibition - Ask this paper | Bohrium [bohrium.com]

- 12. Endoplasmic Reticulum Aminopeptidase-1 Functions Regulate Key Aspects of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Autoimmune Disease-Associated Variants of Extracellular Endoplasmic Reticulum Aminopeptidase 1 Induce Altered Innate Immune Responses by Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

The Allosteric Inhibitor ERAP1-IN-1: A Technical Guide to its Application in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, a crucial step for the recognition of malignant cells by the immune system. The modulation of ERAP1 activity presents a promising strategy in cancer immunotherapy. By altering the repertoire of peptides (the immunopeptidome) presented on the cancer cell surface, ERAP1 inhibitors can generate novel neoantigens, making tumors more visible to cytotoxic T lymphocytes.

This technical guide focuses on ERAP1-IN-1 , a first-in-class, selective, allosteric inhibitor of ERAP1. We provide a consolidated overview of its mechanism of action, quantitative data from key cancer cell line studies, detailed experimental protocols, and an analysis of the cellular pathways it modulates.

Core Compound: this compound

This compound, also identified as Compound 3 in its discovery publication, is a potent and selective agent for studying the role of ERAP1 in cancer biology.

-

Chemical Name: 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid[1][2]

-

Mechanism of Action: this compound is an allosteric inhibitor. While it can activate the hydrolysis of small, artificial fluorogenic substrates, it competitively inhibits the trimming of longer, physiologically relevant peptides. This dual characteristic provides a unique tool for modulating ERAP1's antigen processing function.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from enzymatic and cell-based assays involving this compound and related analyses.

Table 1: Enzymatic Activity of this compound

| Parameter | Substrate | Value | Source |

| AC50 | L-AMC (Leucine-7-amido-4-methylcoumarin) | 3.7 µM | Maben Z, et al. (2020)[4] |

| IC50 | WK10 (WRCYEKMALK) peptide | ~4 µM (estimated from graph) | Maben Z, et al. (2020)[4] |

AC50 (Half-maximal activation concentration) refers to the activation of hydrolysis of a small fluorogenic substrate. IC50 (Half-maximal inhibitory concentration) refers to the inhibition of hydrolysis of a more physiologically relevant decamer peptide.

Table 2: Cellular Effects of this compound

| Cell Line | Assay | Concentration | Result | Source |

| A375 (Melanoma) | Immunopeptidomics | 10 µM (6 days) | 467 peptides differentially expressed (321 up, 146 down) | Papakyriakou A, et al. (2025)[5] |

| A375 (Melanoma) | Proteomics | 10 µM (6 days) | 1252 proteins differentially expressed | Papakyriakou A, et al. (2025)[6] |

| A375 (Melanoma) | Cytotoxicity Assay (with PBMCs) | 10 µM | Slight enhancement in tumor cell killing | Papakyriakou A, et al. (2025)[7][8] |

| THP-1 (Leukemia) | Proteomics | 10 µM (6 days) | 877 proteins differentially expressed | Papakyriakou A, et al. (2025)[7] |

| HepG2.2.15 (Hepatitis B-expressing) | Cell Viability | 50 µM (72 hrs) | No significant effect on viability | Li C, et al. (2022)[9] |

| HepG2.2.15 (Hepatitis B-expressing) | Cell Viability | 80-100 µM (72 hrs) | Significant decrease in viability | Li C, et al. (2022)[9] |

Signaling Pathways and Cellular Processes Modulated by this compound

Proteomic analysis of A375 and THP-1 cancer cells treated with this compound revealed significant alterations in several key cellular pathways. These changes suggest that beyond its direct role in antigen processing, ERAP1 activity influences broader cellular homeostasis, including metabolism and stress responses.[7][8]

Caption: Mechanism of this compound in altering the tumor cell immunopeptidome and other cellular pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments performed in studies utilizing this compound. These protocols are synthesized from the primary literature to guide researchers in designing their own studies.

Cell Culture and Inhibitor Treatment

This protocol is based on the methodology used for A375 and THP-1 cell lines.[7][10]

-

Cell Lines:

-

A375 (human melanoma)

-

THP-1 (human leukemia)

-

-

Culture Medium:

-

A375: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

THP-1: RPMI-1640 medium with the same supplements.

-

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Treatment Protocol:

-

Culture cells to ~70-80% confluency.

-

For immunopeptidomic and proteomic analyses, treat cells with 10 µM this compound for 6 days . A control group should be treated with an equivalent volume of DMSO (e.g., 0.1%).

-

Refresh the medium (containing the inhibitor or DMSO) once during the 6-day treatment period.

-

Harvest cells for downstream analysis. For immunopeptidome analysis, a large number of cells (typically >1x108) is required per replicate.

-

Caption: Experimental workflow for cancer cell line treatment with this compound.

Isolation of MHC Class I Immunopeptidome

This protocol outlines the affinity purification of MHC-I peptide complexes from treated cells.[7][11]

-

Reagents:

-

Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease inhibitors and mild detergent like 1% CHAPS or NP-40).

-

W6/32 antibody (pan-MHC class I), covalently coupled to Protein A/G Sepharose beads.

-

Wash Buffers: A series of buffers with increasing salt concentration (e.g., Tris-HCl with 150 mM NaCl, then 400 mM NaCl) followed by a final wash with a no-salt buffer (e.g., 20 mM Tris-HCl).

-

Elution Buffer: 1% Trifluoroacetic Acid (TFA).

-

-

Protocol:

-

Harvest and wash at least 1x108 cells per condition with cold PBS.

-

Lyse cells in Lysis Buffer on ice for 1 hour.

-

Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

Pre-clear the supernatant with unconjugated Sepharose beads.

-

Incubate the cleared lysate with W6/32-conjugated beads overnight at 4°C with gentle rotation to capture MHC-I complexes.

-

Wash the beads extensively with the series of Wash Buffers to remove non-specifically bound proteins.

-

Elute the peptide-MHC-I complexes from the beads using the Elution Buffer.

-

Separate the peptides from the MHC-I heavy and light chains using a size-exclusion filter or reversed-phase chromatography.

-

Analyze the eluted peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Proteomics Analysis of Whole Cell Lysate

This protocol describes the preparation of cell lysates for data-independent acquisition (DIA) mass spectrometry to quantify changes in the total proteome.[6][7]

-

Reagents:

-

Lysis Solution: 4% SDS, 100 mM Tris-HCl pH 7.6, 0.1 M DTT.

-

Iodoacetamide (for alkylation).

-

Trypsin (for protein digestion).

-

Sample processing reagents for the chosen method (e.g., SP3 beads).

-

-

Protocol:

-

Harvest cell pellets (requiring 4 biological replicates per condition for robust statistics).

-

Resuspend pellets in Lysis Solution and incubate at 95°C for 3 minutes.

-

Shear DNA by sonication to reduce viscosity.

-

Clarify the lysate by centrifugation (13,000 x g, 5 min).

-

Reduce cysteine residues with DTT and alkylate with iodoacetamide.

-

Process the protein extracts for digestion. The SP3 (Single-Pot, Solid-Phase-enhanced Sample Preparation) protocol is a highly efficient method.

-

Digest proteins into peptides overnight using trypsin.

-

Clean up the resulting peptides using a suitable method (e.g., modified SP3 clean-up).

-

Analyze the peptides by DIA LC-MS/MS.

-

Analyze raw data using a DIA-specific software tool (e.g., DIA-NN) against a human protein database.

-

PBMC Co-culture Cytotoxicity Assay

This assay measures the ability of immune cells to kill cancer cells and assesses how this is affected by this compound treatment.[7]

-

Materials:

-

Treated target cells (A375 melanoma: WT, this compound treated, and ERAP1 KO).

-

Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

-

Immune cell stimulants (e.g., IL-2, Phytohaemagglutinin (PHA)).

-

Fluorescent apoptosis imaging reagent (e.g., a caspase-3/7 substrate that becomes fluorescent upon cleavage).

-

-

Protocol:

-

Plate the target A375 cells (WT, inhibitor-treated, KO) in a 96-well plate.

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Stimulate PBMCs with IL-2 and PHA for 24-48 hours to activate cytotoxic cells.

-

Add the stimulated PBMCs to the target cells at a desired Effector:Target (E:T) ratio (e.g., 10:1, 25:1).

-

Add the fluorescent caspase-3/7 reagent to the co-culture.

-

Incubate and monitor the increase in fluorescence over time using a live-cell imaging system or plate reader. An increase in fluorescence corresponds to an increase in apoptosis (cell killing) in the target cell population.

-

Compare the rate of killing between WT, inhibitor-treated, and KO target cells.

-

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of ERAP1 in cancer. Its use in melanoma and leukemia cell lines has demonstrated that pharmacological inhibition of ERAP1 not only reshapes the immunopeptidome but also induces significant changes in cellular metabolism and stress response pathways. This guide provides the foundational data and methodologies for researchers to further explore ERAP1 inhibition as a viable strategy for enhancing cancer immunogenicity. The provided protocols and pathway diagrams serve as a starting point for designing experiments aimed at dissecting the downstream consequences of ERAP1 modulation and developing novel combination therapies.

References

- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 7. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Endoplasmic Reticulum Aminopeptidase 1 Is Involved in Anti-viral Immune Response of Hepatitis B Virus by Trimming Hepatitis B Core Antigen to Generate 9-Mers Peptides [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Editing the immunopeptidome of melanoma cells using a potent inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of ERAP1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the adaptive immune response, primarily responsible for the final trimming of antigenic peptides before their presentation by Major Histocompatibility Complex (MHC) class I molecules.[1][2] Dysregulation of ERAP1 activity is genetically linked to various autoimmune diseases and has implications for cancer immuno-evasion.[3][4][5] ERAP1-IN-1 is a selective, small-molecule inhibitor of ERAP1 that has emerged as a valuable chemical probe for studying ERAP1 function and as a potential therapeutic agent.[6] This document provides a comprehensive overview of the biological function of this compound, its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

The Biological Role of the Target: ERAP1

ERAP1 is a zinc metallopeptidase located in the endoplasmic reticulum (ER).[1][7] Its functions are multifaceted, extending beyond its canonical role in antigen processing.

Canonical Function: Antigen Processing and Presentation

The primary and most well-understood function of ERAP1 is its role in the MHC class I antigen presentation pathway.[1][2] Proteins within the cell are degraded into peptides, which are then transported into the ER.[1] Inside the ER, ERAP1 trims these peptide precursors at their N-terminus to an optimal length of 8-10 amino acids, which is required for stable binding to MHC class I molecules.[1][8] This "molecular ruler" mechanism is a unique feature of ERAP1.[1][9] By generating or destroying epitopes, ERAP1 significantly shapes the peptide repertoire (the "immunopeptidome") presented on the cell surface to CD8+ T cells, thereby modulating the adaptive immune response.[1][8][10]

Non-Canonical Functions

Recent research has uncovered additional roles for ERAP1 in cellular homeostasis:

-

Innate Immunity and Inflammasome Regulation: ERAP1 is a critical regulator of inflammasome-mediated proinflammatory responses.[3] Its dysfunction can lead to enhanced innate signaling and increased production of proinflammatory cytokines like IL-1β.[3][11]

-

ER Stress Response: A lack of normal ERAP1 function can be associated with increased Endoplasmic Reticulum (ER) stress.[3] ERAP1 activity has been linked to the regulation of the Unfolded Protein Response (UPR).[12]

-

Cytokine Receptor Shedding: ERAP1 has been shown to promote the proteolytic cleavage and shedding of several cytokine receptors from the cell surface, including the type I IL-6 receptor (IL-6Rα) and the type II IL-1 decoy receptor (IL-1RII), which can regulate inflammatory signaling.[13]

-

Angiogenesis and Blood Pressure: ERAP1 is implicated in the regulation of angiogenesis and blood pressure through its involvement in the renin-angiotensin system, where it can cleave angiotensin II.[13]

This compound: A Selective Allosteric Inhibitor

This compound, also identified as compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid), is a potent and selective inhibitor of ERAP1.[14][15]

Mechanism of Action

This compound exhibits a complex, substrate-dependent mechanism of action. It binds to a regulatory allosteric site at the interface between domains II and IV of the ERAP1 enzyme.[1][16] Its binding has a dual effect:

-

It allosterically activates the hydrolysis of small, synthetic fluorogenic and chromogenic substrates.[6][15]

-

It competitively inhibits the trimming of longer, physiologically relevant nonamer peptides that are destined for MHC class I presentation.[6][15]

This unique mechanism allows for the specific inhibition of ERAP1's antigen processing function while potentially having different effects on other activities. This targeted inhibition alters the landscape of peptides presented by cancer cells, which can make them more visible to the immune system.[17]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound and related compounds, demonstrating its potency and selectivity.

| Parameter | Compound | Value | Target/Assay | Source |

| IC₅₀ | This compound (Compound 5) | 5.3 µM | ERAP1 (long peptide processing) | [1] |

| IC₅₀ | This compound (Compound 3) | >200 µM | ERAP2 | [14] |

| Working Concentration | This compound | 50 µM | Cellular Antigen Presentation Assay | [6][14] |

| IC₅₀ | Compound 4 (Sulfonamide) | 34 nM | ERAP1 | [1] |

| hERAP1 pIC₅₀ | ICR Lead Series | > 8 | Human ERAP1 enzyme | [17] |

| mERAP1 pIC₅₀ | ICR Lead Series | > 8 | Mouse ERAP1 enzyme | [17] |

| Selectivity | ICR Lead Series | >100-fold | Over other M1 aminopeptidases | [17] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the function of this compound.

Caption: MHC Class I Antigen Presentation Pathway highlighting ERAP1's role.

Caption: Dual mechanism of action of this compound.

Caption: General experimental workflow for ERAP1 inhibitor evaluation.

Key Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays.

ERAP1 Enzymatic Activity Assay

This assay quantifies the enzymatic activity of ERAP1 and the potency of inhibitors.

-

Objective: To measure the rate of substrate hydrolysis by ERAP1 in the presence and absence of an inhibitor.

-

Methodology: A common method is a coupled-enzyme assay or a direct fluorescence assay.[18]

-

Reagents: Recombinant human ERAP1 protein, a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC), assay buffer, and the test inhibitor (this compound).

-

Procedure: The assay is typically run in a 96- or 384-well plate format.

-

ERAP1 enzyme is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by adding the L-AMC substrate.

-

As ERAP1 cleaves the substrate, the fluorescent AMC molecule is released.

-

The increase in fluorescence over time is measured using a plate reader at the appropriate excitation/emission wavelengths.

-

Data Analysis: Initial reaction rates are calculated. Dose-response curves are generated by plotting the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[18]

-

Cellular Antigen Presentation Assay

This assay assesses the ability of an inhibitor to modulate the processing and presentation of a specific antigen in a cellular context.

-

Objective: To determine if ERAP1 inhibition by this compound affects the surface presentation of a known ERAP1-dependent peptide epitope on MHC class I.

-

Methodology: A common model uses the SIINFEKL peptide epitope presented by the H-2Kb MHC-I molecule.[10]

-

Cell Line: A suitable cell line (e.g., mouse embryonic fibroblasts, MEFs) is engineered to express a precursor protein that contains the SIINFEKL epitope preceded by an N-terminal extension (e.g., ss-ALEQLE-S8L).[10] This precursor requires ERAP1 trimming to generate the final SIINFEKL peptide for presentation.

-

Treatment: Cells are cultured and treated with varying concentrations of this compound for a sufficient period (e.g., 48 hours).[10]

-

Staining: Cells are harvested and stained with a fluorescently labeled monoclonal antibody (e.g., 25.D1.16) that specifically recognizes the SIINFEKL peptide bound to the H-2Kb molecule.[10]

-

Analysis: The level of surface presentation is quantified by flow cytometry, measuring the mean fluorescence intensity. A reduction in fluorescence in treated cells compared to controls indicates inhibition of antigen processing.[10]

-

Immunopeptidome Analysis

This advanced proteomic technique provides a global view of the peptides presented by MHC class I molecules.

-

Objective: To characterize the changes in the entire repertoire of MHC-I-bound peptides following ERAP1 inhibition.

-

Methodology:

-

Cell Culture and Treatment: A large number of cells (e.g., A375 melanoma cells) are cultured and treated with the ERAP1 inhibitor or subjected to genetic knockout of ERAP1.[19]

-

MHC-I Immunoprecipitation: Cells are lysed, and MHC class I molecules are isolated from the lysate using specific antibodies (e.g., W6/32) coupled to beads.

-

Peptide Elution: The bound peptides are eluted from the MHC-I molecules, typically using a mild acid treatment.

-

LC-MS/MS Analysis: The eluted peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data-independent acquisition (DIA) is a common strategy.[19]

-

Data Analysis: The resulting spectra are searched against protein databases to identify the sequences of thousands of individual peptides. The relative abundance of each peptide is compared across conditions (e.g., wild-type vs. inhibitor-treated) to identify peptides whose presentation is altered by ERAP1 inhibition.[19]

-

Biological Consequences and Therapeutic Implications

Inhibiting ERAP1 with this compound has profound effects on cellular immunology, with significant therapeutic potential.

-

Altering the Immunopeptidome: ERAP1 inhibition leads to significant shifts in the MHC class I immunopeptidome.[19] This typically results in the presentation of a more diverse set of peptides, including longer peptides that would normally be trimmed or destroyed by ERAP1.[17]

-

Cancer Immunotherapy: By altering the antigens on tumor cells, ERAP1 inhibition can make cancer cells more "visible" and immunogenic to the host's T cells.[17] This can enhance anti-tumor immune responses and may synergize with other immunotherapies like checkpoint inhibitors.[16][17]

-

Autoimmune Diseases: Genetic variants of ERAP1 are strongly associated with autoimmune conditions like ankylosing spondylitis.[7][20] In these diseases, ERAP1 may aberrantly generate self-antigenic peptides that trigger an autoimmune response. Inhibiting ERAP1 could reduce the presentation of these pathogenic self-peptides, thus alleviating the disease.[2]

Conclusion

This compound is a highly specific chemical tool that has been instrumental in dissecting the complex biological roles of ERAP1. Its unique allosteric mechanism, which selectively inhibits the processing of physiological peptide precursors, allows for the targeted modulation of the MHC class I antigen presentation pathway. The functional consequence of this inhibition is a significant alteration of the cellular immunopeptidome, a phenomenon with promising therapeutic applications. By revealing novel tumor antigens or reducing the presentation of pathogenic auto-antigens, inhibitors like this compound represent a promising new class of therapeutics for cancer immunotherapy and the treatment of autoimmune disorders. Further research and clinical development of such inhibitors are poised to provide new avenues for precision immune modulation.

References

- 1. ERAP1 - Wikipedia [en.wikipedia.org]

- 2. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. ERAP1 is a critical regulator of inflammasome-mediated proinflammatory and ER stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ERAP1 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Endoplasmic Reticulum Aminopeptidase-1 Functions Regulate Key Aspects of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Endoplasmic Reticulum Aminopeptidases in Health and Disease: from Infection to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]

- 16. biorxiv.org [biorxiv.org]

- 17. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 18. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. ERAP1 endoplasmic reticulum aminopeptidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Initial Characterization of ERAP1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of ERAP1-IN-1, a selective allosteric modulator of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). ERAP1 is a critical enzyme in the antigen processing and presentation pathway, making it a compelling target for therapeutic intervention in autoimmunity and immuno-oncology.[1][2][3] This document outlines the inhibitor's mechanism of action, summarizes its biochemical and cellular activities, and provides detailed experimental protocols for its characterization.

Core Compound Information

This compound, also referred to as compound 3 in initial discovery literature, is a significant tool for studying ERAP1 function.[1][2][3]

-

Chemical Name: 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid[1][2][3]

-

Mechanism of Action: this compound exhibits a dual, substrate-dependent activity. It allosterically activates the hydrolysis of small, fluorogenic substrates while competitively inhibiting the processing of longer, physiologically relevant peptides.[1][2][3] This unique mechanism suggests that it binds to a regulatory site distinct from the active site, influencing the enzyme's conformational state.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Substrate | Value | Enzyme | Notes |

| AC50 | L-Leucine-7-amido-4-methylcoumarin (L-AMC) | 3.7 µM | ERAP1 | Allosteric activation of small substrate hydrolysis.[1] |

| IC50 | Decamer Peptide (WK10) | 5.3 µM | ERAP1 | Competitive inhibition of a physiologically relevant peptide. |

| IC50 | Arginine-7-amido-4-methylcoumarin (R-AMC) | >200 µM | ERAP2 | Demonstrates high selectivity over the homologous ERAP2.[1] |

| Activity | L-Leucine-7-amido-4-methylcoumarin (L-AMC) | No detectable effect | IRAP | Shows no activity against the related aminopeptidase IRAP.[1] |

Signaling Pathway and Mechanism of Action

ERAP1 plays a crucial role in the final trimming of peptides within the endoplasmic reticulum before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to CD8+ T cells.[1] this compound modulates this pathway by binding to an allosteric site on the ERAP1 enzyme.

The dual mechanism of this compound is a key characteristic. While it activates the cleavage of small, synthetic substrates, it competitively inhibits the trimming of longer, more physiologically relevant peptides. This suggests that the binding of this compound to its allosteric site induces a conformational change in the enzyme. This change may favor the processing of small substrates while hindering the proper binding and cleavage of larger peptides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of initial findings. The following sections outline the protocols for the key biochemical and cellular assays used in the characterization of this compound.

High-Throughput Screening (HTS) Workflow

The discovery of this compound was the result of a comprehensive high-throughput screening campaign designed to identify selective ERAP1 modulators.

Biochemical Assay: Fluorogenic Substrate Hydrolysis

This assay measures the ability of a compound to modulate the ERAP1-catalyzed hydrolysis of a small fluorogenic substrate.

-

Principle: The cleavage of a substrate like L-Leucine-7-amido-4-methylcoumarin (L-AMC) by ERAP1 releases the fluorescent aminomethylcoumarin (AMC) group, leading to an increase in fluorescence that can be monitored over time.

-

Reagents:

-

Recombinant human ERAP1 enzyme

-

L-Leucine-7-amido-4-methylcoumarin (L-AMC) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (or other test compounds) dissolved in DMSO

-

DMSO (vehicle control)

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well microplate, add the test compound dilutions.

-

Add the ERAP1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the L-AMC substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.

-

Record fluorescence readings at regular intervals for a specified duration (e.g., 30 minutes).

-

Calculate the reaction rates and normalize the data to the DMSO control.

-

Plot the normalized activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the AC50 (for activators) or IC50 (for inhibitors).

-

Biochemical Assay: Peptide Hydrolysis by LC-MS

This assay assesses the inhibitory effect of compounds on the processing of a more physiologically relevant peptide substrate.

-